4'-O-Déméthylgriséofulvine

Vue d'ensemble

Description

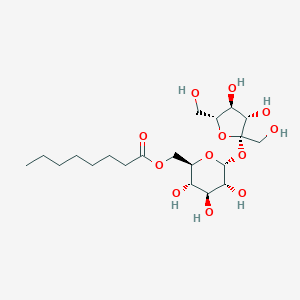

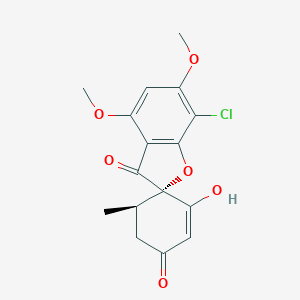

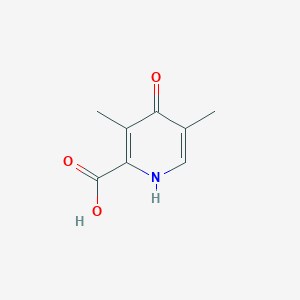

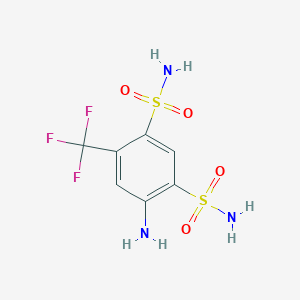

4’-O-Demethyl Griseofulvin is a metabolite of griseofulvin, an antifungal agent. It is known for its molecular formula C16H15ClO6 and a molecular weight of 338.74 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

Applications De Recherche Scientifique

4’-O-Demethyl Griseofulvin has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry and for studying the properties of griseofulvin derivatives.

Biology: It is used in studies related to fungal metabolism and the biological activity of antifungal agents.

Industry: It is used in the development of new antifungal agents and in the study of drug metabolism.

Mécanisme D'action

Target of Action

4’-O-Demethyl Griseofulvin, a metabolite of griseofulvin , primarily targets fungal cells . It has been found to have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18) , which play a crucial role in maintaining the structural integrity of cells.

Mode of Action

It is thought to inhibitfungal cell mitosis and nuclear acid synthesis . It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin . This interaction disrupts the mitotic spindle, an essential component for cell division, thereby inhibiting the growth of the fungal cells .

Biochemical Pathways

4’-O-Demethyl Griseofulvin affects the cell division pathway in fungal cells . By binding to the spindle and cytoplasmic microtubules, it disrupts the mitotic spindle formation, a crucial process in cell division . This disruption prevents the fungal cells from dividing and growing. Furthermore, it has been found that griseofulvin and its metabolites can interact with cytokeratin intermediate filament proteins, potentially affecting the structural integrity of the cells .

Pharmacokinetics

For griseofulvin, it has been reported that it is metabolized by hepatic microsomal enzymes, mainly to 6-demethyl-griseofulvin, and excreted into urine as unchanged drug . In a study, the water solubility of griseofulvin was increased 477 times through complexation with HP-γ-cyclodextrin . This increase in solubility could potentially improve the bioavailability of 4’-O-Demethyl Griseofulvin.

Result of Action

The primary result of the action of 4’-O-Demethyl Griseofulvin is the inhibition of fungal cell growth. By disrupting the mitotic spindle, it prevents the fungal cells from dividing and proliferating . Additionally, its interaction with cytokeratin intermediate filament proteins could potentially lead to structural changes in the cells .

Analyse Biochimique

Biochemical Properties

4’-O-Demethyl Griseofulvin, with a molecular formula of C16H15ClO6 and a molecular weight of 338.74 , is a metabolite of griseofulvin . It is involved in the disruption of mitosis and cell division in human cancer cells and arrests hepatitis C virus replication

Cellular Effects

4’-O-Demethyl Griseofulvin has shown potential in inhibiting centrosomal clustering, forcing tumor cells with supernumerary centrosomes to undergo multipolar mitoses, and subsequently, apoptosis . It also has an effect on cell proliferation in cancer cell lines

Molecular Mechanism

The molecular mechanism of 4’-O-Demethyl Griseofulvin involves disruption of the mitotic spindle by interacting with the polymerized microtubules in susceptible dermatophytes . This leads to the production of multinucleate fungal cells . The inhibition of nucleic acid synthesis and the formation of hyphal cell wall material may also be involved .

Temporal Effects in Laboratory Settings

In laboratory settings, griseofulvin-loaded PLGA microparticles showed sustained release of the drug over a multi-week period and were therapeutically effective against L-CNV at least 6 weeks after intravitreal injection . Specific studies on the temporal effects of 4’-O-Demethyl Griseofulvin are limited.

Dosage Effects in Animal Models

In animal models, griseofulvin has been used to treat various fungal infections with dosages varying based on the type and severity of the infection . Specific studies on the dosage effects of 4’-O-Demethyl Griseofulvin in animal models are yet to be conducted.

Metabolic Pathways

Griseofulvin is a polyketide derived from acetyl and malonyl CoA precursor molecules to form dehydrogriseofulvin

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4’-O-Demethyl Griseofulvin can be synthesized from (+)-Griseofulvin. One of the synthetic routes involves the use of sulfuric acid in acetic acid at 80°C for 0.75 hours . This method yields a high purity product and is commonly referenced in scientific literature.

Industrial Production Methods

While specific industrial production methods for 4’-O-Demethyl Griseofulvin are not extensively documented, the synthesis from griseofulvin suggests that similar conditions could be scaled up for industrial applications. The use of controlled reaction conditions and purification steps would be essential to ensure the quality and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions

4’-O-Demethyl Griseofulvin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Griseofulvin: The parent compound from which 4’-O-Demethyl Griseofulvin is derived.

6-Desmethylgriseofulvin: Another metabolite of griseofulvin with similar antifungal properties.

Brominated Griseofulvin Derivatives: These compounds have been studied for their enhanced antifungal activity.

Uniqueness

4’-O-Demethyl Griseofulvin is unique due to its specific structural modifications, which may confer different biological activities compared to its parent compound and other derivatives. Its role as a metabolite also provides insights into the metabolic pathways and mechanisms of action of griseofulvin.

Propriétés

IUPAC Name |

(2S,5'R)-7-chloro-3'-hydroxy-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTVEHNZHKAAAO-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568005 | |

| Record name | (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158186-19-6 | |

| Record name | (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea](/img/structure/B123088.png)